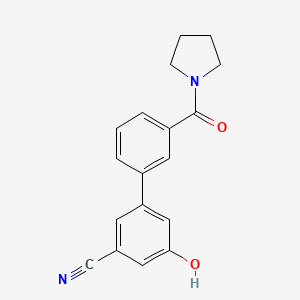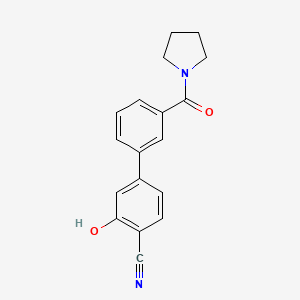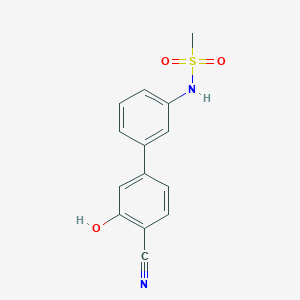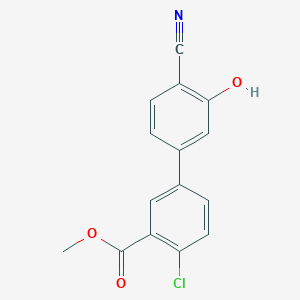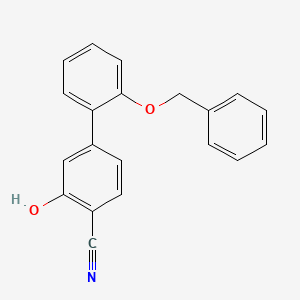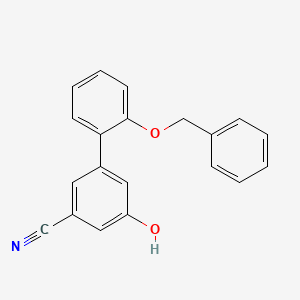
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2-C5P95) is an organic compound that has been widely used in scientific research. It is a colorless crystalline solid with a molecular weight of 332.4 g/mol and a melting point of 109-111 °C. 2-C5P95 is a versatile synthetic reagent with a wide range of applications due to its chemical properties.
Mécanisme D'action
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to act as a Lewis acid catalyst in organic synthesis. It is believed to facilitate the formation of carbon-carbon bonds by activating the reactants and promoting the formation of intermediates. It has also been shown to promote the formation of cyclic structures, such as cyclopropanes and cyclohexanes.
Biochemical and Physiological Effects
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have no significant biochemical or physiological effects. It is considered to be non-toxic and is not known to interact with other compounds or drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for lab experiments. It is a versatile reagent that can be used for a wide range of organic synthesis reactions. It is also relatively inexpensive, stable, and easy to handle. However, it does have some limitations. It is not soluble in water, so it must be used in anhydrous solvents. It also has a relatively low melting point, so it must be stored at low temperatures.
Orientations Futures
There are several potential future directions for 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. It could be used to synthesize a wider range of organic compounds, such as heterocycles and peptides. It could also be used to develop more efficient and cost-effective methods for drug synthesis. In addition, it could be used to develop more advanced materials for use in nanotechnology, such as nanowires and nanotubes. Finally, it could be used to develop more sensitive and selective electrochemical sensors.
Méthodes De Synthèse
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with anhydrous sodium cyanide in anhydrous dimethylformamide (DMF) to form 4-methoxy-3-trifluoromethyl-2-cyanophenol. The second step involves the reaction of this intermediate with sodium hydroxide in water to form 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. This method yields a 95% pure product.
Applications De Recherche Scientifique
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, quinolines, and imidazoles. In drug discovery, it has been used as a building block for the synthesis of a variety of therapeutic agents. In materials science, it has been used for the preparation of polymers, nanomaterials, and electrochemical sensors.
Propriétés
IUPAC Name |
2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-5-4-9(6-12(14)15(16,17)18)10-2-3-11(8-19)13(20)7-10/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRLQWPFOVQSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684998 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261969-06-5 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)




